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For Researchers, Scientists, and Drug Development Professionals

Abstract
N-tert-butoxycarbonyl-L-aspartic acid β-methyl ester, commonly referred to as Boc-Asp-OMe,

is a valuable and versatile chiral building block in modern organic synthesis. Its unique

structural features, possessing both a protected amine and a selectively esterified side-chain

carboxyl group, make it an ideal starting material for a wide array of chemical transformations.

This technical guide provides an in-depth overview of Boc-Asp-OMe, encompassing its

chemical properties, detailed synthesis protocols, and its application in peptide synthesis and

as a chiral precursor for the synthesis of complex, non-peptidic molecules. Particular emphasis

is placed on its role in asymmetric synthesis, supported by experimental procedures and

quantitative data.

Chemical Properties and Specifications
Boc-Asp-OMe is a derivative of the naturally occurring amino acid L-aspartic acid. The tert-

butyloxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the α-

amino functionality, while the methyl ester at the β-carboxylic acid allows for selective chemical

manipulation.[1][2]
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Property Value

Synonyms

N-tert-butoxycarbonyl-L-aspartic acid 4-methyl

ester, Boc-L-Asp(OMe)-OH, Boc-Asp(β-OMe)-

OH

CAS Number 59768-74-0

Molecular Formula C₁₀H₁₇NO₆

Molecular Weight 247.25 g/mol

Appearance White to off-white solid

Solubility
Soluble in organic solvents such as methanol

and dichloromethane; less soluble in water.[3]

Chirality L-configuration at the α-carbon

Synthesis of Boc-Asp-OMe
The synthesis of Boc-Asp-OMe is typically achieved through a two-step process starting from

L-aspartic acid: selective esterification of the β-carboxylic acid followed by Boc protection of the

α-amino group. A representative synthetic route is detailed below.

Experimental Protocol: Synthesis of Boc-L-Asp(OMe)-
OH
Step 1: Synthesis of L-Aspartic acid β-methyl ester hydrochloride

A detailed, reliable procedure for the selective esterification of L-aspartic acid can be adapted

from established methods.

Reaction Setup: Suspend L-aspartic acid (1 equiv.) in methanol.

Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equiv.).

Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours.
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Work-up: Concentrate the reaction mixture under reduced pressure to obtain a solid. Wash

the solid with diethyl ether to yield L-Aspartic acid β-methyl ester hydrochloride.

Step 2: Boc Protection of L-Aspartic acid β-methyl ester hydrochloride

This procedure is adapted from a method for the synthesis of a related compound, N-Boc-L-

aspartic acid-4-methyl ester-1-benzyl ester.[3]

Reaction Setup: Dissolve L-aspartic acid-beta-methyl ester hydrochloride (1 equiv., e.g.,

9.18g, 50mmol) in a mixture of methanol (120mL) at room temperature.[3]

Base Addition: Add triethylamine (4 equiv., e.g., 20.24g, 200mmol) to the solution.[3]

Boc Protection: Add di-tert-butyl dicarbonate (Boc₂O) (2 equiv., e.g., 21.8g, 100mmol).[3]

Reaction: Stir the reaction solution overnight at room temperature.[3]

Work-up: Concentrate the reaction solution until dry. Add cold 1N HCl aqueous solution to

adjust the pH to 2-3.[3]

Extraction: Extract the aqueous layer with ethyl acetate (4 x 80mL). Combine the organic

phases, wash with saturated brine, and dry over anhydrous sodium sulfate.[3]

Purification: Concentrate the organic phase under reduced pressure to yield the product.

L-Aspartic Acid L-Aspartic acid
β-methyl ester HCl

1. MeOH, SOCl₂ Boc-L-Asp(OMe)-OH2. Boc₂O, Et₃N

Click to download full resolution via product page

Fig. 1: Synthetic pathway for Boc-L-Asp(OMe)-OH.

Applications in Peptide Synthesis
Boc-Asp-OMe is a cornerstone in both solid-phase peptide synthesis (SPPS) and solution-

phase peptide synthesis, primarily within the Boc/Bzl protection strategy.

Solid-Phase Peptide Synthesis (SPPS)
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In Boc-SPPS, the Nα-Boc group is used for temporary protection and is removed with a

moderate acid like trifluoroacetic acid (TFA). The side-chain protecting groups, such as the

methyl ester in Boc-Asp-OMe, are generally stable to these conditions and are removed at the

end of the synthesis with a strong acid like hydrofluoric acid (HF).[1]

This protocol outlines a standard coupling cycle for incorporating a Boc-Asp(OMe)-OH residue

onto a growing peptide chain on a solid support.

Resin Preparation: The peptide-resin with a free N-terminal amine is swollen in

dichloromethane (DCM).

Boc Deprotection: The Nα-Boc group is removed by treating the resin with 50% TFA in DCM

for 30 minutes. The resin is then washed with DCM and a neutralization base solution (e.g.,

5% N,N-diisopropylethylamine (DIEA) in DCM).

Activation of Boc-Asp(OMe)-OH: In a separate vessel, dissolve Boc-Asp(OMe)-OH (4

equivalents relative to resin loading) and a coupling agent like 1-Hydroxybenzotriazole

(HOBt) (4 equivalents) in N,N-dimethylformamide (DMF). Add a carbodiimide activator such

as N,N'-diisopropylcarbodiimide (DIC) (4 equivalents) and allow the activation to proceed for

10-15 minutes.

Coupling: Add the activated Boc-Asp(OMe)-OH solution to the neutralized peptide-resin and

agitate the mixture at room temperature for 2-4 hours.

Monitoring: The completion of the coupling reaction can be monitored using a qualitative

ninhydrin test.

Washing: After complete coupling, the resin is thoroughly washed with DMF and DCM to

remove excess reagents and byproducts.

Peptide Elongation Cycle
Final Cleavage

Peptide-Resin
(Free Amine) Coupling with

activated Boc-Asp(OMe)-OH Washing Boc Deprotection
(TFA/DCM)

Neutralization
(DIEA)

Washing

Next Cycle

Cleavage from Resin
and Side-Chain Deprotection (HF)
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Fig. 2: General workflow for Boc-SPPS.

Solution-Phase Peptide Synthesis
Boc-Asp-OMe is also frequently used in solution-phase synthesis, particularly for the

preparation of di- or tri-peptides which can then be used as building blocks in larger syntheses.

Preparation of the Amine Component: Dissolve glycine methyl ester hydrochloride (1.1

equivalents) in DCM and neutralize with a base like N-methylmorpholine (NMM) or DIEA (1.1

equivalents) to generate the free amine.

Activation of the Carboxyl Component: In a separate flask, dissolve Boc-Asp(OMe)-OH (1.0

equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0°C in an ice bath. Add

a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and stir for 15-20 minutes.

Coupling: Add the prepared free amine solution to the activated Boc-Asp(OMe)-OH solution

at 0°C. Allow the reaction to warm to room temperature and stir overnight.

Work-up and Purification: Filter the reaction mixture to remove any precipitated urea

byproduct (if DCC was used). Wash the organic layer sequentially with 1M HCl, saturated

aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by

flash column chromatography.

Application as a Chiral Building Block in
Asymmetric Synthesis
The true versatility of Boc-Asp-OMe lies in its application as a chiral starting material for the

synthesis of a variety of complex, non-peptidic molecules. The defined stereochemistry at the

α-carbon and the orthogonal protecting groups allow for its use as a chiral template or

precursor.

Synthesis of β-Amino Acids
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Boc-Asp-OMe can serve as a precursor for the synthesis of β-amino acids through

homologation reactions. While the Arndt-Eistert homologation is a classic method, newer, safer

protocols are continuously being developed.[4] A general strategy involves the conversion of

the α-carboxylic acid to a diazoketone, followed by a Wolff rearrangement and subsequent

trapping with a nucleophile.

Precursor to Chiral Ligands and Auxiliaries
The functional handles on Boc-Asp-OMe can be elaborated to generate chiral ligands for

asymmetric catalysis or chiral auxiliaries to direct stereoselective reactions. For instance, the

carboxylic acid can be reduced to an alcohol, which can then be further functionalized.

Synthesis of Bioactive Molecules
Boc-L-aspartic acid β-methyl ester has been utilized as a key intermediate in the synthesis of

various biologically active compounds.

This class of compounds are potent antiplatelet agents. The synthesis of certain isoxazoline-

based antagonists utilizes intermediates derived from Boc-protected aspartic acid derivatives.

Although a specific protocol starting from Boc-Asp-OMe is not detailed in the readily available

literature, the general synthetic strategy involves the use of a chiral amine derived from aspartic

acid.

Leukotriene A4 hydrolase is an enzyme involved in the inflammatory response. Glutamic acid

analogs, synthesized from aspartic acid precursors, have been shown to be potent inhibitors of

this enzyme. The synthesis of these analogs often involves the manipulation of the side-chain

functionality of a protected aspartic acid derivative.

Application
Compound Class/Target
Enzyme

Reference(s)

Synthesis of Bioactive

Molecules

Isoxazoline Glycoprotein

IIb/IIIa Antagonists
[3]

Synthesis of Bioactive

Molecules

Inhibitors of Leukotriene A4

Hydrolase
[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1278825?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra07506d
https://www.benchchem.com/product/b1278825?utm_src=pdf-body
https://www.benchchem.com/product/b1278825?utm_src=pdf-body
https://patents.google.com/patent/CN102381999A/en
https://pubs.acs.org/doi/10.1021/jo982474a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Boc-Asp-OMe is a highly valuable chiral building block with broad applications in organic

synthesis. Its utility in both solid-phase and solution-phase peptide synthesis is well-

established. Furthermore, its potential as a chiral precursor for the asymmetric synthesis of

complex molecules, including β-amino acids and various enzyme inhibitors, makes it an

indispensable tool for researchers in academia and the pharmaceutical industry. The detailed

protocols and data presented in this guide are intended to facilitate its effective use in the

laboratory.
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Fig. 3: Applications of Boc-Asp-OMe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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